molecular formula C13H18BrNO2 B15168276 Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate CAS No. 886365-98-6

Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate

Cat. No.: B15168276
CAS No.: 886365-98-6
M. Wt: 300.19 g/mol
InChI Key: DEIDCFATNLFLRJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate typically involves a multi-step process. One common method includes the bromination of a phenyl ring followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent such as dichloromethane. The esterification step involves the reaction of the brominated phenyl compound with ethyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in a polar solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate can be compared with similar compounds such as:

    Ethyl 4-bromophenylacetate: Similar structure but lacks the methylaminomethyl group.

    Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 3-(4-fluoro-phenyl)-2-methylaminomethyl-propionate: Similar structure with a fluorine atom instead of bromine.

The uniqueness of Ethyl 3-(4-bromo-phenyl)-2-methylaminomethyl-propionate lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

886365-98-6

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate

InChI

InChI=1S/C13H18BrNO2/c1-3-17-13(16)11(9-15-2)8-10-4-6-12(14)7-5-10/h4-7,11,15H,3,8-9H2,1-2H3

InChI Key

DEIDCFATNLFLRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)CNC

Origin of Product

United States

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